4-(3-溴苯氧基)丁酸

描述

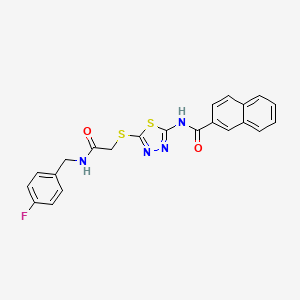

“4-(3-Bromophenoxy)butanoic acid” is a chemical compound with the IUPAC name 4-(3-bromophenoxy)butanoic acid . It is used in scientific research and development .

Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenoxy)butanoic acid” contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether .Physical And Chemical Properties Analysis

The molecular formula of “4-(3-Bromophenoxy)butanoic acid” is C10H11BrO3 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .科学研究应用

环境分析

4-(3-溴苯氧基)丁酸,作为苯氧基酸除草剂组的一部分,已在环境分析中进行了研究。开发了一种新型绿色超分子溶剂基液相微萃取方法,用于从水和稻米样品中提取苯氧基酸除草剂,突出了这些化合物在环境监测中的重要性 (Seebunrueng 等,2020)。

海洋藻类化学

对海洋红藻中天然溴酚的研究已经确定了与 4-(3-溴苯氧基)丁酸结构相似的化合物。这些化合物表现出显着的抗氧化活性,表明在药理学和生物化学中具有潜在的应用 (李等,2007)。

合成离子通道

在纳流体器件领域,一种相关化合物 4-氧代-4-(芘-4-基甲氧基)丁酸已被用于证明合成离子通道的光学栅极。这项研究表明在受控释放、传感和信息处理技术中的潜在应用 (Ali 等,2012)。

有机化学与催化

使用 4,4-二取代的 3-丁烯酸在不对称溴内酯化中合成手性丁烯内酯,探索了类似化合物在有机合成中的用途,突出了它们在新化学方法开发中的相关性 (Tan 等,2014)。

材料科学中的可再生构建模块

与 4-(3-溴苯氧基)丁酸相似的苯甲酸,已被探索作为一种可再生的构建模块,用于增强分子对苯并恶嗪环形成的反应性。这表明此类化合物在可持续材料开发中的潜力 (Trejo-Machin 等,2017)。

安全和危害

“4-(3-Bromophenoxy)butanoic acid” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that bromophenoxy compounds are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, bromophenoxy compounds typically act as electrophiles, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

It’s plausible that the compound could be involved in fatty acid biosynthesis pathways, given its structural similarity to other fatty acids .

Result of Action

As a potential participant in Suzuki-Miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .

属性

IUPAC Name |

4-(3-bromophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSVWPIIUXAGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenoxy)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)

![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)